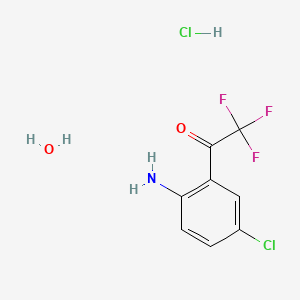

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO.ClH.H2O/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;;/h1-3H,13H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYMYLYDBVWEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657739 | |

| Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184936-21-7, 173676-59-0 | |

| Record name | Ethanone, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184936-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride Hydrate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document delves into the compound's structural characteristics, including a detailed analysis of its crystalline form. It further outlines a robust synthetic pathway and presents detailed protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. Finally, the guide discusses its critical role in drug development and provides essential safety and handling information for laboratory and industrial settings.

Introduction

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, with the CAS number 173676-59-0, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Efavirenz, a cornerstone of antiretroviral therapy for HIV-1 infection. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical resource for researchers and professionals working with this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 173676-59-0 | [1] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [2] |

| Molecular Weight | 278.06 g/mol | [2] |

| Appearance | White to yellow powder or crystals | [3] |

| Melting Point | 156-158 °C | [1] |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | |

| Storage | Store at room temperature in an inert atmosphere. | [4] |

Molecular Structure and Crystallography

The molecular structure of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone has been elucidated by single-crystal X-ray diffraction. The crystallographic data is available from the Crystallography Open Database (COD) under the deposition number 1552129[5].

The crystal structure reveals a monoclinic system with the space group P2₁/c. The unit cell parameters are a = 12.7307 Å, b = 9.0363 Å, and c = 7.4742 Å, with α = 90°, β = 100.924°, and γ = 90°[5]. The asymmetric unit contains one molecule of the compound. The trifluoroacetyl group is nearly perpendicular to the plane of the phenyl ring, which is a common conformation for such structures. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen, as well as the chloride ion in the hydrochloride salt.

Experimental Protocol

Step 1: N-(4-chlorophenyl)pivalamide (Protection)

-

To a stirred solution of 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected aniline.

Step 2: N-(5-chloro-2-(2,2,2-trifluoroacetyl)phenyl)pivalamide (Friedel-Crafts Acylation)

-

Dissolve the N-(4-chlorophenyl)pivalamide from Step 1 in a suitable solvent (e.g., 1,2-dichloroethane).

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.5 equivalents), portion-wise at 0 °C.

-

Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acylated product.

Step 3: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (Deprotection)

-

To the crude product from Step 2, add a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the mixture to 70-80 °C and stir for 4-6 hours until the deprotection is complete (monitored by TLC/HPLC).

-

Cool the reaction mixture to 0-5 °C to precipitate the product.

-

Filter the solid, wash with a cold solvent (e.g., ethyl acetate), and dry under vacuum to obtain the free amine.

Step 4: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate

-

The product obtained from the acidic workup in Step 3 is often the hydrochloride salt.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified hydrochloride hydrate.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and quantitative analysis.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification of volatile impurities and for confirmation of the compound's identity after derivatization or as the free base.

| Parameter | Recommended Condition |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min. |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals for the aromatic protons, the amine protons, and potentially the hydrate protons. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), C-F stretching vibrations (in the region of 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₅ClF₃NO). The fragmentation pattern will likely involve the loss of the trifluoromethyl group and other characteristic fragments.

Application in Drug Development

The primary and most well-documented application of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone is as a key starting material in the industrial synthesis of Efavirenz.

Sources

- 1. RTECS NUMBER-AM8500000-Chemical Toxicity Database [drugfuture.com]

- 2. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Physicochemical characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

An In-depth Technical Guide: Physicochemical Characteristics of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling protocols for this compound (CAS No: 173676-59-0). As a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, a thorough understanding of this compound's characteristics is critical for process optimization, quality control, and regulatory compliance in pharmaceutical development.[1][2][3] This document synthesizes data from established chemical suppliers, safety data sheets, and patent literature to offer a practical and scientifically grounded resource for professionals in the field.

Compound Identity and Significance

This compound is a halogenated aromatic ketone and an aniline derivative.[4] Its primary significance lies in its role as a crucial building block in the synthesis of Efavirenz, a medication used to treat HIV/AIDS.[2][5] The precise control over its purity and physical form is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The compound is also known by several synonyms, including 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride and, more commonly in process chemistry, as Efavirenz Intermediate E-2.[1][2][6]

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in reactions, formulations, and storage. The key properties for this intermediate are summarized below. It typically presents as a pale yellow or off-white crystalline solid.[2][4][6] Its melting point is consistently reported in the range of 156-158°C, which serves as a reliable preliminary indicator of purity.[2][3][6] The compound exhibits slight solubility in solvents such as DMSO, methanol, and water.[3]

Table 1: Summary of Physicochemical Data

| Property | Value |

| CAS Number | 173676-59-0[1][2] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ (as hydrate)[1][7] |

| Molecular Weight | 278.99 g/mol [1][7] |

| Appearance | Pale Yellow Solid[2][6] |

| Melting Point | 156-158°C[2][3][6] |

| Boiling Point | 282.3°C at 760 mmHg[2][6] |

| Flash Point | 124.5°C[2][6] |

| Solubility | Slightly soluble in DMSO, Methanol, Water[3] |

Spectroscopic and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, purity, and stability of this pharmaceutical intermediate. A typical Certificate of Analysis for a reference standard of this compound includes data from multiple orthogonal techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation.

-

¹H-NMR: Provides information on the proton environment, confirming the substitution pattern on the aromatic ring and the presence of the amine proton.

-

¹⁹F-NMR: This is a critical technique for this specific molecule. A single, sharp signal confirms the presence and chemical environment of the trifluoromethyl (-CF₃) group, which is a key structural feature. Spectra are often recorded in DMSO-d₆.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition, providing strong evidence of the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine hydrochloride, the C=O stretch of the ketone, C-Cl bonds, and the strong, characteristic stretches associated with the C-F bonds of the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for determining the purity of the intermediate and quantifying any process-related impurities. A reversed-phase method using a C18 column with UV detection is standard. The method must be validated for specificity, linearity, accuracy, and precision to be suitable for quality control.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content, confirming its status as a hydrate.[7] The analysis measures the mass loss of the sample as it is heated, with a distinct step corresponding to the loss of water molecules. This is crucial for accurately calculating molar equivalents in subsequent synthetic steps.

Experimental Protocols

The following sections detail standardized, foundational protocols for the analysis of this compound.

Workflow for Purity Determination by HPLC

The causality behind this workflow is to ensure system suitability before analyzing the sample, guaranteeing that the resulting data is reliable. The use of a C18 column is standard for moderately polar organic molecules, and the mobile phase composition is chosen to achieve optimal separation of the main peak from potential impurities.

Caption: General workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water), run in an isocratic mode. The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL solution.

-

Injection Volume: 10 µL.

-

Procedure: After system equilibration, perform five replicate injections of a standard solution to establish system suitability (checking for consistent retention times and peak areas). Once suitability is confirmed, inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Synthesis Pathway Overview

Understanding the synthesis provides insight into potential impurities. A common method involves a multi-step process starting from p-chloroaniline, as detailed in patent literature.[9][10] The process generally involves protection of the aniline, introduction of the trifluoroacetyl group via a Friedel-Crafts-type reaction or reaction with a trifluoroacetate ester, followed by deprotection and crystallization of the hydrochloride salt.[9][10]

Caption: Simplified synthesis route.

Safety, Handling, and Storage

This compound must be handled with appropriate precautions due to its hazardous properties.

-

Hazards: It is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[11] It is considered an irritant and should be handled accordingly.[4]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep under an inert atmosphere at room temperature.[3]

-

The material can react with water, so it is critical to prevent contact with moisture during storage.

-

Conclusion

This compound is a well-characterized compound whose physicochemical properties are defined by its functional groups and crystalline form. Its identity, purity, and hydration state must be rigorously controlled using a combination of spectroscopic and chromatographic techniques, such as NMR, MS, HPLC, and TGA. Adherence to strict safety and handling protocols is mandatory. The information presented in this guide provides a solid technical foundation for scientists and developers working with this critical pharmaceutical intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-2-Trifluoracetyl Aniline Hydrochloride Hydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 44181989. Retrieved from [Link]

- Google Patents. (n.d.). CN101844990B - Method for synthesizing this compound intermediate.

- Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.

-

SpectraBase. (n.d.). 4-CHLORO-2-TRIFLUOROACETYLANILINE_HYDROCHLORIDE_HYDRATE - Optional[19F NMR]. Retrieved from [Link]

-

ChemBK. (2024). 4-Chloro-2-trifluoro acetyl aniline HCL. Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 173676-59-0 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 10. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 11. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride (CAS 173676-59-0): A Critical Intermediate in Antiretroviral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical chemistry, certain molecules, while not therapeutic agents themselves, are of immense importance due to their role as critical building blocks for life-saving medications. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, identified by the CAS number 173676-59-0, is a prime example of such a compound.[1][2] This fluorinated aniline derivative is a key intermediate in the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a cornerstone in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] Its unique chemical structure, featuring a chlorinated aniline backbone and a trifluoroacetyl group, provides the necessary reactivity to construct the complex architecture of Efavirenz.[1] This guide provides an in-depth examination of its properties, its pivotal role in antiretroviral synthesis, and the broader scientific context of its application.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthetic chemistry. The characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 173676-59-0 | [4][5][6][7] |

| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride | [4] |

| Synonyms | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride; 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone hydrochloride | [1] |

| Molecular Formula | C₈H₆Cl₂F₃NO (hydrochloride form) | [5] |

| Molecular Weight | 260.04 g/mol | [8] |

| Appearance | Light yellow crystalline powder | [1][2] |

| Melting Point | 156-158 °C | [9] |

| Boiling Point | 282.3 °C at 760 mmHg | [1] |

| Flash Point | 124.5 °C | [9] |

| Solubility | Freely soluble in methanol | [1] |

The Context: HIV-1 Replication and the Role of Reverse Transcriptase

To appreciate the significance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, one must first understand its ultimate target within the context of HIV-1 pathogenesis. The replication of HIV-1 is a multi-stage process that relies on the co-opting of the host cell's machinery. A critical and unique step in this cycle is reverse transcription .[5][10]

HIV is a retrovirus, meaning its genetic material is RNA.[6] Upon entering a host cell (typically a CD4+ T-helper cell), the virus releases its RNA and a viral enzyme called reverse transcriptase (RT) .[5][6] This enzyme reads the viral RNA template and synthesizes a complementary DNA (cDNA) strand, and subsequently a double-stranded DNA copy of the viral genome.[7][11] This viral DNA is then transported into the host cell's nucleus and integrated into the host's own DNA by another viral enzyme, integrase.[6][11] Once integrated, the viral DNA can be transcribed and translated by the host cell's machinery, producing new viral proteins and RNA that assemble into new, infectious virions.[6][10]

Because reverse transcriptase is essential for HIV replication and is not present in human cells, it is a prime target for antiretroviral therapy.[12]

Mechanism of Action: The Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Connection

Reverse transcriptase inhibitors are broadly categorized into two main classes: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is a precursor to an NNRTI.[2]

NNRTIs are allosteric inhibitors.[13] Unlike NRTIs, which are incorporated into the growing viral DNA chain and act as terminators, NNRTIs bind to a distinct, hydrophobic pocket on the reverse transcriptase enzyme, approximately 10 Å away from the polymerase active site.[13] This binding site is known as the NNRTI-binding pocket.[13]

The binding of an NNRTI, such as Efavirenz, induces a conformational change in the enzyme. This structural distortion alters the active site, thereby inhibiting the chemical reaction of DNA synthesis.[14] This allosteric inhibition is highly specific to HIV-1 RT, which contributes to the low toxicity profile of many NNRTIs.[15]

The crucial role of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is to provide the core chemical scaffold upon which the final, highly potent NNRTI is built. A synthetic process converts this intermediate into Efavirenz, which then effectively binds to the NNRTI pocket of HIV-1 RT.[3]

Application in the Synthesis of Efavirenz

The primary and most significant application of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is its use as a starting material in the industrial synthesis of Efavirenz.[2][3] The synthesis involves a series of chemical transformations that build the complex structure of the final drug.

A common synthetic route involves the reaction of 4-chloro-2-(trifluoroacetyl)aniline (the free base form of the topic compound) with other reagents to construct the benzoxazinone ring system characteristic of Efavirenz.[3] This process highlights the importance of the intermediate's purity and stability for achieving a high yield and quality of the final active pharmaceutical ingredient (API).[2] The presence of the trifluoromethyl group is particularly important for the binding affinity of Efavirenz to the reverse transcriptase enzyme.

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

To evaluate the efficacy of potential NNRTIs derived from intermediates like 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, a robust in vitro biochemical assay is essential. The following protocol describes a standard, colorimetric HIV-1 RT inhibition assay. This self-validating system includes necessary controls to ensure the observed effects are due to specific enzyme inhibition.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against recombinant HIV-1 reverse transcriptase.

Principle: This assay measures the synthesis of DNA from an RNA template by HIV-1 RT. A template/primer hybrid (e.g., poly(A)·oligo(dT)) is used. The newly synthesized DNA incorporates digoxigenin (DIG)-labeled dUTP. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The color intensity is directly proportional to RT activity.

Materials:

-

Recombinant HIV-1 RT

-

Test compound (NNRTI) and controls (e.g., known NNRTI like Efavirenz)

-

Assay Buffer

-

Template/Primer: poly(A)·oligo(dT)

-

Deoxynucleotide Mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

-

Lysis Buffer

-

Anti-DIG-POD Antibody

-

Washing Buffer

-

ABTS Substrate Solution

-

Stop Solution (e.g., 1 M H₂SO₄)

-

96-well microplates (streptavidin-coated)

-

Microplate reader

Procedure:

-

Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Reaction Setup: a. In a 96-well plate, add the diluted test compounds. b. Include control wells:

- 100% Activity Control: Vehicle (DMSO) only, no inhibitor.

- Background Control: No enzyme. c. Add the diluted recombinant HIV-1 RT to each well, except for the "no enzyme" control.

-

Initiation of Reaction: a. Start the reverse transcription reaction by adding the reaction mixture containing the template-primer and the dNTP mix (including DIG-dUTP). b. The final reaction volume is typically 50-100 µL.

-

Incubation: a. Incubate the plate at 37°C for 1 hour. This allows for the synthesis and incorporation of DIG-labeled nucleotides.

-

Detection: a. Stop the reaction and immobilize the newly synthesized DNA onto the streptavidin-coated plate. b. Wash the plate multiple times with Washing Buffer to remove unincorporated nucleotides. c. Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C. d. Wash the plate again to remove unbound antibody. e. Add the ABTS substrate solution and incubate in the dark at room temperature until sufficient color develops (15-30 minutes). f. Stop the colorimetric reaction by adding the Stop Solution.

-

Data Acquisition: a. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the "no enzyme" background control from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control: % Inhibition = 100 * (1 - (Absorbance_of_Test_Well / Absorbance_of_100%_Activity_Control)) c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride (CAS 173676-59-0) represents a cornerstone of modern medicinal chemistry in the fight against HIV/AIDS. While it is described as an HIV-1 RT inhibitor itself, its profound importance lies in its role as a sophisticated and indispensable intermediate for the synthesis of Efavirenz, a globally recognized antiretroviral drug.[16] The study of this compound provides a clear window into the intricate process of drug development, from the design and synthesis of key starting materials to the evaluation of the final product's biological activity. For researchers in the field, understanding the properties and synthetic utility of such intermediates is just as critical as understanding the mechanism of the final therapeutic agent.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. benchchem.com [benchchem.com]

- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

A Guide to the Spectroscopic Characterization of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

This technical guide provides an in-depth analysis of the spectral data for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in pharmaceutical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound is a complex molecule with several key functional groups that give rise to a rich and informative spectroscopic signature. The hydrochloride salt form and the presence of a hydrate add further layers of complexity to its characterization.

dot graph { layout=neato; node [shape=plaintext]; A [label="4-Chloro-2-(trifluoroacetyl)aniline\nHydrochloride Hydrate"]; B [label="Aromatic Ring\n(C-H, C=C)"]; C [label="Amine (NH3+)\n(N-H)"]; D [label="Trifluoroacetyl Group\n(C=O, C-F)"]; E [label="Chlorine Atom\n(Isotopic Pattern)"]; F [label="NMR"]; G [label="IR"]; H [label="Mass Spec"]; A -- B; A -- C; A -- D; A -- E; B -- F; B -- G; C -- F; C -- G; D -- F; D -- G; E -- H; } केंद

Figure 1: Key structural features of this compound and their corresponding spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of the hydrochloride salt provides key insights into the electronic environment of the aromatic protons. Due to the presence of the amine as a hydrochloride salt, the amine protons are expected to be broadened and may exchange with labile protons in the solvent.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | m | 3H | Aromatic protons |

| Broad | s | 3H | -NH₃⁺ |

| Variable | s | 2H | H₂O (hydrate) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is of particular interest. The electron-withdrawing trifluoroacetyl group and the chlorine atom, along with the protonated amine, will deshield the aromatic protons, causing them to appear at a relatively downfield chemical shift. The splitting patterns of these protons will be complex due to their coupling with each other. The amine protons, being part of a hydrochloride salt, will likely appear as a broad singlet due to quadrupolar broadening and exchange. The protons of the water of hydration may also be visible as a singlet, with its chemical shift being highly dependent on the solvent and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~180 (q) | Carbonyl carbon (C=O) |

| ~115-140 | Aromatic carbons |

| ~117 (q) | Trifluoromethyl carbon (-CF₃) |

Note: The carbonyl and trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the trifluoroacetyl group is expected to be significantly downfield due to the electron-withdrawing nature of the oxygen and the trifluoromethyl group. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the substituents. The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms.

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a valuable tool for confirming the presence and electronic environment of the fluorine atoms. A single, sharp singlet is expected in the ¹⁹F NMR spectrum, characteristic of a -CF₃ group.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding nuclei in the molecule.

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E [label="Spectral Analysis"]; A -> B -> C -> D -> E; } केंद

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3500 | N-H (amine salt) | Stretching |

| ~3000-3100 | C-H (aromatic) | Stretching |

| ~1700 | C=O (ketone) | Stretching |

| ~1600, ~1475 | C=C (aromatic) | Stretching |

| ~1100-1350 | C-N | Stretching |

| ~1100-1200 | C-F | Stretching |

| ~700-850 | C-Cl | Stretching |

| Broad, ~3400 | O-H (hydrate) | Stretching |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by a strong, sharp absorption around 1700 cm⁻¹ corresponding to the carbonyl stretch of the trifluoroacetyl group.[5][6] The presence of the amine hydrochloride salt will give rise to broad N-H stretching bands in the region of 3200-3500 cm⁻¹.[7][8] Aromatic C-H and C=C stretching vibrations will also be present.[6] The C-F and C-Cl stretching vibrations will be observed in the fingerprint region of the spectrum.[9] The broad O-H stretching band from the water of hydration is also a key feature.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular ion |

| [M+H-H₂O]⁺ | Loss of water |

| [M+H-HCl]⁺ | Loss of HCl |

| [M+H-COCF₃]⁺ | Loss of trifluoroacetyl group |

Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11]

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak corresponding to the protonated molecule. A key feature will be the M+2 peak, which is approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.[10][11] Common fragmentation pathways would include the loss of water, hydrogen chloride, and the trifluoroacetyl group. The fragmentation of halogen-containing organic compounds can be complex, but provides valuable structural information.[12][13]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The unique combination of functional groups gives rise to a distinct spectral fingerprint that can be reliably used for quality control in a research and drug development setting. While publicly available experimental spectra are limited, a thorough understanding of spectroscopic principles allows for a robust prediction and interpretation of the expected data.

References

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

SpectraBase. 4-CHLORO-2-TRIFLUOROACETYLANILINE_HYDROCHLORIDE_HYDRATE - Optional[19F NMR] - Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

University of Calgary. IR: amines. [Link]

-

PubMed Central. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-Trifluoracetyl Aniline Hydrochloride Hydrate. [Link]

-

Home Sunshine Pharma. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0. [Link]

-

SpectraBase. N-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-ANILINE - Optional[13C NMR]. [Link]

-

Chinachemnet. China 4-Chloro-2-(Trifluoroacetyl) Aniline HCl 173676-59-0. [Link]

-

Aktion Rädda Vättern. Mass Balance of Perfluoroalkyl Acids, Including Trifluoroacetic Acid, in a Freshwater Lake. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chinachemnet.com [chinachemnet.com]

- 4. spectrabase.com [spectrabase.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. instanano.com [instanano.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a halogenated aniline derivative of significant interest in medicinal and synthetic chemistry.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a crucial, high-value intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a trifluoroacetyl group ortho to a protonated amine and a chloro substituent para, provides a unique chemical scaffold for building biologically active molecules.

This technical guide offers an in-depth analysis of this compound for researchers, chemists, and drug development professionals. We will dissect its chemical and physical properties, provide a detailed look into its synthetic pathway with mechanistic reasoning, explore its primary application, and outline essential safety protocols. The core objective is to furnish a document that is not merely descriptive but also explanatory, grounding every technical detail in established chemical principles.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section delineates the molecular formula, weight, and key physical characteristics of the title compound.

Molecular Structure and Formula

The compound is systematically named 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, which exists as a stable hydrochloride salt with one molecule of water of hydration.[2] This hydrated salt form enhances crystalline stability and handling properties.

-

IUPAC Name: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride[2]

-

CAS Number: 173676-59-0[3]

-

Common Synonyms: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, Efavirenz Intermediate E-2[4]

-

Molecular Formula (Explicit): C₈H₅ClF₃NO·HCl·H₂O

Molecular Weight: Calculation and Verification

The molecular weight is a critical parameter for stoichiometric calculations in synthesis. The value varies slightly across suppliers due to the use of different atomic mass values. A detailed calculation is provided below for clarity.

Calculation Breakdown:

-

C₈H₅ClF₃NO (Base Molecule):

-

Carbon (C): 8 x 12.011 = 96.088

-

Hydrogen (H): 5 x 1.008 = 5.040

-

Chlorine (Cl): 1 x 35.453 = 35.453

-

Fluorine (F): 3 x 18.998 = 56.994

-

Nitrogen (N): 1 x 14.007 = 14.007

-

Oxygen (O): 1 x 15.999 = 15.999

-

Subtotal = 223.581 g/mol

-

-

HCl (Hydrochloride):

-

Hydrogen (H): 1 x 1.008 = 1.008

-

Chlorine (Cl): 1 x 35.453 = 35.453

-

Subtotal = 36.461 g/mol

-

-

H₂O (Hydrate):

-

Hydrogen (H): 2 x 1.008 = 2.016

-

Oxygen (O): 1 x 15.999 = 15.999

-

Subtotal = 18.015 g/mol

-

Total Molecular Weight = 223.581 + 36.461 + 18.015 = 278.057 g/mol

This calculated value aligns with the commonly reported molecular weights.[1][2][5]

Physicochemical Data Summary

The following table summarizes the key quantitative data for easy reference.

| Property | Value | Source(s) |

| CAS Number | 173676-59-0 | [3] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [2][3][5] |

| Molecular Weight | ~278.05 g/mol | [1][2][5] |

| Appearance | White to pale yellow crystalline solid or powder | [4] |

| Melting Point | 156-158 °C | [1][4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves protecting the reactive amine of a starting aniline, introducing the trifluoroacetyl group via an electrophilic aromatic substitution, and finally deprotecting the amine while concurrently forming the hydrochloride salt.

Guiding Principles of the Synthetic Pathway

The chosen synthetic route is dictated by the reactivity of the starting material, p-chloroaniline. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Direct trifluoroacetylation would likely lead to N-acylation and other side reactions. Therefore, the amine is first protected as an amide (e.g., a pivaloyl or acetyl amide). This protection serves two critical functions:

-

Prevents N-Acylation: It blocks the lone pair on the nitrogen, preventing it from acting as a nucleophile.

-

Modulates Directing Effects: The resulting amide group is still an ortho-, para-director but is less activating than a free amine, allowing for more controlled subsequent reactions.

The protected aniline then undergoes a Friedel-Crafts acylation (or a related variant) to install the trifluoroacetyl group. The final step involves acidic hydrolysis, which cleaves the protecting amide group and protonates the newly liberated amine to yield the stable hydrochloride salt.[6][7]

Example Experimental Protocol

The following protocol is a representative synthesis adapted from published patent literature.[6][7]

Step 1: N-Pivaloylation of p-Chloroaniline

-

To a stirred solution of p-chloroaniline in a suitable solvent (e.g., toluene), add an appropriate base (e.g., aqueous NaOH).

-

Cool the mixture to 0-10 °C.

-

Slowly add pivaloyl chloride dropwise, maintaining the temperature below 15 °C.

-

After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

-

Separate the organic layer, wash with water and brine, and concentrate under reduced pressure to yield 4-chloro-N-pivaloyl aniline.

Step 2: Ortho-Trifluoroacetylation

-

In a separate flask, prepare a mixture of a Lewis acid (e.g., aluminum chloride, AlCl₃) in an anhydrous organic solvent.

-

Introduce trifluoroacetyl chloride or ethyl trifluoroacetate.[7]

-

Dissolve the 4-chloro-N-pivaloyl aniline from Step 1 in an organic solvent and add this solution dropwise to the Lewis acid mixture at a controlled temperature.

-

Stir the reaction until completion (monitored by TLC or HPLC).

-

Quench the reaction by carefully pouring it into ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane). The combined organic layers contain N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.

Step 3: Hydrolysis and Salt Formation

-

To the crude product from Step 2, add a mixture of glacial acetic acid and concentrated hydrochloric acid.[8]

-

Heat the mixture to approximately 60-75 °C and stir for several hours until the hydrolysis of the pivaloyl group is complete.[6][8]

-

Cool the reaction mixture to 0-5 °C to induce crystallization.

-

Filter the resulting solid, wash with a cold solvent (e.g., ethyl acetate), and dry under reduced pressure to obtain this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: General synthetic workflow for the target compound.

Key Application in Drug Development

The primary and most well-documented application of this compound is as a key starting material for the synthesis of Efavirenz.

Precursor to Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] this compound constitutes the core aromatic fragment of the Efavirenz molecule. The synthesis proceeds via a cyclization reaction, where the aniline derivative reacts with a suitable cyclizing agent to form the characteristic benzoxazinone ring system of Efavirenz.[1] The presence and specific placement of the chloro and trifluoroacetyl groups are essential for the final drug's binding affinity and inhibitory activity against the HIV reverse transcriptase enzyme.

Application and Mechanism Pathway

Caption: Pathway from intermediate to biological application.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is imperative.

-

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[2] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, must be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.

It is also critical to recognize the hazards associated with its precursors. p-Chloroaniline, a common starting material, is toxic and a suspected human carcinogen. All steps of the synthesis must be handled with appropriate caution.

Conclusion

This compound is more than a mere chemical curiosity; it is a cornerstone intermediate in the production of life-saving antiretroviral therapy. Its synthesis, while complex, is a well-understood process rooted in fundamental principles of organic chemistry. This guide provides the foundational knowledge required for researchers and developers to handle, synthesize, and utilize this compound effectively and safely, underscoring its pivotal role in the pharmaceutical landscape.

References

- Simson Pharma Limited. (n.d.). This compound | CAS No- 173676-59-0.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN101844990B - Method for synthesizing this compound intermediate.

- Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.

- Generon. (n.d.). 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride - Reference Standard.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 173676-59-0.

-

Pharmaffiliates. (n.d.). 2-(Trifluoroacetyl)-4-chloroaniline, Hydrochloride Hydrate | CAS No: 173676-59-0. Retrieved from [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). 4-Chloro-2-Trifluoracetyl Aniline Hydrochloride Hydrate. Retrieved from [Link]

Sources

- 1. This compound (1184936-21-7) for sale [vulcanchem.com]

- 2. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 7. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 8. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure the integrity and reliability of this compound throughout its lifecycle in a research and development setting. This guide delves into the chemical and physical properties, intrinsic stability, potential degradation pathways, and the impact of its salt and hydrate form. Detailed protocols for handling, storage, and stability testing are provided to empower researchers with the knowledge to maintain the quality and performance of this vital chemical intermediate.

Introduction: Understanding the Molecule

This compound is a halogenated aniline derivative with the chemical formula C₈H₈Cl₂F₃NO₂[1][2]. It presents as a white to off-white or pale yellow crystalline solid[3][4]. The molecule's structure, featuring a chloro substituent, a trifluoroacetyl group, and an aniline core, makes it a valuable building block in organic synthesis, notably as a key intermediate in the production of the HIV-1 reverse transcriptase inhibitor, Efavirenz[2][5].

The presence of the trifluoroacetyl group and the chlorine atom significantly influences the molecule's reactivity and stability. The hydrochloride salt form is intentionally created to enhance properties such as solubility and stability compared to the free base[3]. The hydrate form, containing water molecules within the crystal lattice, further impacts the compound's solid-state characteristics and stability profile[5]. Understanding these structural nuances is paramount for its effective use in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate storage and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [1][2] |

| Molecular Weight | 278.05 g/mol | [1] |

| Appearance | White to off-white/pale yellow crystalline solid | [3][4] |

| Melting Point | 156-158 °C | [5] |

| Boiling Point | 282.3 °C at 760 mmHg | [5] |

| Flash Point | 124.5 °C | [5] |

| CAS Number | 173676-59-0 (for hydrochloride); 1184936-21-7 (for hydrochloride hydrate) | [1] |

Intrinsic Stability and Key Considerations

The inherent stability of this compound is influenced by several structural and environmental factors.

Thermal Stability

The compound exhibits moderate thermal stability[3]. However, elevated temperatures can accelerate degradation processes. Thermal decomposition may lead to the release of hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Hygroscopicity and the Role of the Hydrate Form

This compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. The European Pharmacopoeia provides a classification system for hygroscopicity based on the weight gain of a substance after 24 hours at 25°C and 80% relative humidity.

| Hygroscopicity Class | Weight Gain (% w/w) |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Source: European Pharmacopoeia[6]

The hydrate form of the molecule suggests that water is an integral part of its stable crystal lattice. The stability of this hydrate is often dependent on the surrounding relative humidity (RH). Exposure to very dry conditions could potentially lead to dehydration, altering the crystal structure and potentially affecting stability and handling properties. Conversely, exposure to high humidity can lead to the absorption of excess water, which may initiate chemical degradation, particularly hydrolysis. The water molecules in the hydrate form can influence the compound's internal energy, thermodynamic activity, solubility, and overall stability[7].

The Influence of the Hydrochloride Salt

The formation of a hydrochloride salt from the basic aniline nitrogen is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound. For 4-Chloro-2-(trifluoroacetyl)aniline, the hydrochloride salt form generally offers enhanced aqueous solubility and improved stability against certain degradation pathways compared to the free base[3]. The protonated amine group is less susceptible to oxidation. However, the presence of the chloride ion could potentially influence certain degradation reactions.

Potential Degradation Pathways

To ensure the integrity of this compound, it is crucial to understand its potential degradation pathways. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying likely degradation products and understanding the molecule's intrinsic stability.

Figure 1: A conceptual diagram of potential degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

The trifluoroacetyl group is susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of 4-chloro-2-aminobenzoic acid and trifluoroacetic acid. The amide linkage in related compounds can also be cleaved under acidic conditions, though this may require more forcing conditions. A patent for the synthesis of this compound describes a hydrolysis step using hydrochloric acid in acetic acid at 60°C for 4 hours to remove a protecting group, indicating the molecule's susceptibility to acid-catalyzed hydrolysis under certain conditions[7].

Oxidative Degradation

The aniline moiety is prone to oxidation. The use of oxidizing agents like hydrogen peroxide in forced degradation studies could lead to the formation of N-oxides, hydroxylated derivatives on the aromatic ring, and potentially further oxidation to nitro compounds. The electron-withdrawing nature of the trifluoroacetyl and chloro groups may offer some protection against oxidation compared to unsubstituted aniline.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. For chloroanilines, photodegradation can proceed via several mechanisms, including reductive dechlorination (replacement of the chlorine atom with hydrogen) and hydroxylation of the aromatic ring, leading to the formation of chlorophenols and benzoquinones as major intermediates[8][9]. Polymerization reactions can also occur. Following ICH Q1B guidelines for photostability testing is crucial to assess this liability[10][11][12].

Recommended Storage and Handling Procedures

Proper storage and handling are critical to prevent degradation and maintain the quality of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (15-25 °C) | The compound has moderate thermal stability, but elevated temperatures can accelerate degradation. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | To protect against atmospheric moisture and oxidation. |

| Container | Tightly closed, light-resistant container | To prevent moisture ingress and photodegradation. |

| Location | Store in a dry, cool, and well-ventilated area | To minimize exposure to humidity and high temperatures. |

Handling Precautions

-

Hygroscopicity: Due to its hygroscopic nature, handling should be performed in a controlled environment with low humidity, such as a glove box or a dry room, to the extent possible. If such facilities are unavailable, minimize the time the container is open to the atmosphere.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water[3]. Contact with bases can deprotonate the hydrochloride salt and catalyze hydrolysis.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. The compound is classified as causing severe skin burns and eye damage, skin irritation, and may cause respiratory irritation[1].

Stability Testing: A Practical Approach

A robust stability testing program is essential to determine the retest period or shelf life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Stability Assessment

Figure 2: A typical experimental workflow for assessing the stability of a pharmaceutical intermediate.

Forced Degradation Study Protocol

A forced degradation study is a critical first step to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To identify potential degradation products and establish the specificity of the analytical method.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 2-8 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80°C in a dry oven for 48 hours.

-

Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[10][11][12]. A dark control should be run in parallel.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Recommended HPLC Method Parameters (Starting Point):

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from low to high organic content to elute the parent compound and all degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness[9].

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies should be initiated on at least three primary batches of the material.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Guidelines

Samples should be analyzed at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) for appearance, assay, purity, and degradation products.

Excipient Compatibility

During formulation development, it is essential to assess the compatibility of this compound with common pharmaceutical excipients. Potential incompatibilities can arise from chemical reactions between the API and the excipient or impurities within the excipient.

-

Lactose: The primary amine of the aniline could potentially undergo a Maillard reaction with reducing sugars like lactose, especially in the presence of heat and moisture.

-

Magnesium Stearate: This common lubricant can be basic and may interact with the acidic hydrochloride salt, potentially leading to the formation of the free base, which might be less stable.

-

Microcrystalline Cellulose (MCC): Generally considered inert, but the moisture content of MCC could influence the stability of a hygroscopic API.

Binary mixtures of the API with individual excipients (typically in a 1:1 ratio) should be prepared and stored under accelerated conditions (e.g., 40°C/75% RH) for a period of time (e.g., 4 weeks). The samples should then be analyzed for the appearance of new degradation products or a significant loss of the API.

Conclusion

The stability and proper storage of this compound are critical for its successful application in research and pharmaceutical development. Its inherent chemical properties, including susceptibility to hydrolysis, oxidation, and photodegradation, coupled with its hygroscopic nature, necessitate stringent control over storage and handling conditions. By implementing the recommendations outlined in this guide, including storage in tightly sealed, light-resistant containers under an inert atmosphere at room temperature, and by conducting thorough stability testing according to ICH guidelines, researchers can ensure the quality, integrity, and performance of this important chemical intermediate. A proactive and scientifically grounded approach to stability assessment will ultimately contribute to the development of safe and effective medicines.

References

- Semiconductor-Catalyzed Photodegradation of o-Chloroaniline: Products Study and Iodate Effect. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/abs/10.1021/ie020588a]

- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [URL: https://pharmaoffer.com/hydrochloride-vs-base-the-guide-to-api-forms-in-pharmaceuticals]

- Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [URL: https://www.mdpi.com/2079-4991/10/10/2034]

- Semiconductor-Catalyzed Photodegradation of o-Chloroaniline: Products Study and Iodate Effect. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie020588a]

- Classification of Hygroscopicity. Pharma Growth Hub. [URL: https://www.pharmagrowthhub.

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44181989]

- 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-2-trifluoroacetyl-aniline-hydrochloride-173676-59-0]

- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [URL: https://pharmainfo.net/articles/effect-hygroscopicity-pharmaceutical-ingredients-methods-determine-and-overcome-overview]

- Effect of moisture on solid state stability. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Effect-of-moisture-on-solid-state-stability-Bansal/a6c6a4a1c5d9e8e5f8b9c9c8f8b8c8c8c8c8c8c8]

- HYGROSCOPIC MATERIALS & CLASSIFICATION | DETECTION & TESTING... YouTube. [URL: https://www.youtube.

- Solid State Characterizations of Pharmaceutical Hydrates. Request PDF. [URL: https://www.researchgate.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]

- This compound. Vulcanchem. [URL: https://www.vulcanchem.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]

- Forced Degradation Studies Research Articles. R Discovery. [URL: https://rdiscovery.

- proUmid Hydrate Formation | DVS hydrate analysis. [URL: https://www.proumid.

- Screening and Formulating Drugs as Salts to Improve API Performance. [URL: https://www.pharmtech.com/view/screening-and-formulating-drugs-salts-improve-api-performance]

- Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb/67/11/67_c19-00465/_html/-char/en]

- Method for synthesizing this compound intermediate. Google Patents. [URL: https://patents.google.

- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [URL: https://core.ac.uk/download/pdf/82270921.pdf]

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://www.resolvemass.

- Improvement and Validation of Stability Indicating HPLC Method. SciTechnol. [URL: https://www.scitechnol.com/peer-review/improvement-and-validation-of-stability-indicating-hplc-method-cWjR.php?article_id=8233]

- ChemInform Abstract: Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients. Request PDF. [URL: https://www.researchgate.net/publication/227560275_ChemInform_Abstract_Interactions_and_Incompatibilities_of_Pharmaceutical_Excipients_with_Active_Pharmaceutical_Ingredients_A_Comprehensive_Review]

- Q1B Photostability Testing of New Drug Substances and Products. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1b-photostability-testing-new-drug-substances-and-products]

- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [URL: https://www.caronproducts.com/wp-content/uploads/2019/07/CP-ICH-01-Caron-Photostability-White-Paper.pdf]

- 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride. TargetMol. [URL: https://www.targetmol.com/product/4-Chloro-2-(trifluoroacetyl)aniline-hydrochloride]

- FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20299282/]

- Compound 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride. Chemdiv. [URL: https://www.chemdiv.com/catalog/a-d/4-chloro-2-trifluoroacetyl-aniline-hydrochloride/]

- China 4-Chloro-2-(Trifluoroacetyl) Aniline HCl 173676-59-0. Chinachemnet. [URL: https://www.chinachemnet.com/4-chloro-2-trifluoroacetyl-aniline-hcl_pid_360183.html]

- Supporting Information. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-209-S1.pdf]

- Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [URL: https://www.researchgate.net/publication/230154868_Acid-_and_Base-Catalyzed_Hydrolysis_of_Chloroacetamide_Herbicides]

- 4-Chloroaniline(106-47-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/106-47-8_1HNMR.htm]

- This compound | CAS No- 173676-59-0. Simson Pharma Limited. [URL: https://www.simsonpharma.